![molecular formula C23H23N3O2S B2691221 2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide CAS No. 696654-16-7](/img/structure/B2691221.png)

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

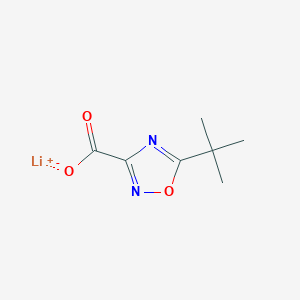

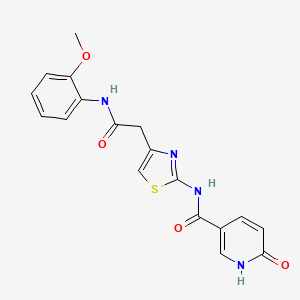

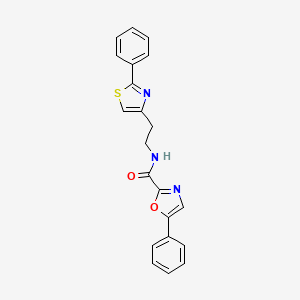

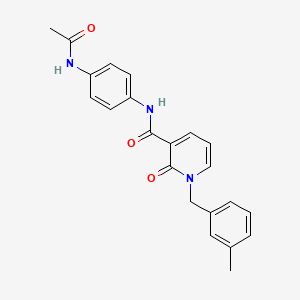

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies Research on sulfonamide derivatives has shown significant bioactivity, making them subjects of interest for developing potential therapeutic agents. For instance, a study focused on synthesizing sulfonamide derivatives to evaluate their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, suggesting their potential for further anti-tumor activity studies (H. Gul et al., 2016).

Antimicrobial and Antifungal Activities Another area of application involves the synthesis of sulfonamide compounds for exploring their antimicrobial and antifungal properties. A study synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity against various bacteria and fungi, underscoring the potential of sulfonamide compounds in treating infectious diseases (Nikulsinh Sarvaiya et al., 2019).

Anti-Cancer and Radiosensitizing Evaluation Sulfonamide derivatives have also been synthesized to assess their anticancer and radiosensitizing properties. One study reported the synthesis of novel sulfonamide derivatives and evaluated their in vitro anticancer activity, revealing compounds with higher activity than doxorubicin, a standard chemotherapy drug (M. Ghorab et al., 2015).

Photo-luminescence and Antibacterial Properties Research into the photo-luminescence and antibacterial properties of sulfonamide-based compounds has led to the development of metal complexes with enhanced luminescent and antibacterial activities. These findings suggest potential applications in bioimaging and as antibacterial agents (Xun Feng et al., 2021).

Antiviral Research Sulfonamide structures have also been explored for antiviral applications. A review discussed various antiviral drug discovery efforts, including those focusing on compounds with sulfonamide moieties. Such compounds are part of broader strategies to address viral infections, highlighting the versatility of sulfonamide derivatives in pharmaceutical research (Erik De Clercq, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and other physiological processes .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular functions . For instance, as CDK inhibitors, they can halt cell cycle progression, thereby inhibiting cell proliferation .

Biochemical Pathways

Related compounds have been shown to impact the pi3k/akt pathway, which regulates various cellular functions including cell proliferation, growth, and differentiation .

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Similar compounds have demonstrated cytotoxicity against cancer cell lines such as mcf-7 and hela .

Action Environment

The synthesis of related compounds has been achieved under various conditions, suggesting that the environment can impact the formation and properties of these compounds .

properties

IUPAC Name |

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-15-11-17(3)22(18(4)12-15)29(27,28)25-20-9-5-8-19(13-20)21-14-26-10-6-7-16(2)23(26)24-21/h5-14,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCUHSDARCVHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691156.png)